molecular formula C17H13BrFNO3 B2484969 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide CAS No. 1164529-57-0

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide

Cat. No.: B2484969
CAS No.: 1164529-57-0
M. Wt: 378.197
InChI Key: FLPSLWVDXQANLL-ZZXKWVIFSA-N
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Description

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide is a synthetic organic compound characterized by the presence of a brominated benzodioxole ring and a fluorobenzyl group attached to a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-bromo-1,3-benzodioxole and 4-fluorobenzylamine.

    Formation of the Amide Bond: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between 6-bromo-1,3-benzodioxole-5-carboxylic acid and 4-fluorobenzylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Formation of the Propenamide Moiety: The final step involves the introduction of the propenamide group. This can be done via a Wittig reaction using a suitable phosphonium ylide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the propenamide double bond, converting it to a single bond and forming the corresponding propanamide.

    Substitution: The bromine atom on the benzodioxole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide involves its interaction with specific molecular targets. The brominated benzodioxole ring and the fluorobenzyl group are likely to play crucial roles in binding to enzymes or receptors, modulating their activity. The propenamide moiety may also contribute to the compound’s overall bioactivity by facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(6-chloro-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide
  • (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-methylbenzyl)-2-propenamide
  • (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)-2-propenamide

Uniqueness

Compared to similar compounds, (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-2-propenamide is unique due to the specific combination of the brominated benzodioxole ring and the fluorobenzyl group. This combination may result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO3/c18-14-8-16-15(22-10-23-16)7-12(14)3-6-17(21)20-9-11-1-4-13(19)5-2-11/h1-8H,9-10H2,(H,20,21)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPSLWVDXQANLL-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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